2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a piperidine ring substituted with a 4-chlorobenzoyl group and an oxy-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 4-chlorobenzoyl chloride and piperidine.
Attachment of the Pyrimidine Moiety: The oxy-pyrimidine group is introduced through nucleophilic substitution reactions, where the piperidine intermediate reacts with a pyrimidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of reactors that allow precise control of temperature, pressure, and mixing.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to the presence of both the piperidine and pyrimidine moieties, which may confer distinct pharmacological properties compared to its analogs. This combination of functional groups can result in unique interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-6-4-12(5-7-13)15(21)20-10-1-3-14(11-20)22-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKRSYZZXROPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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